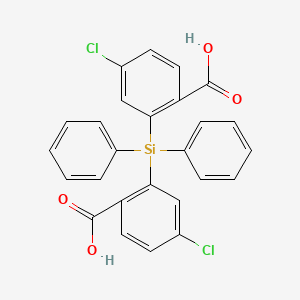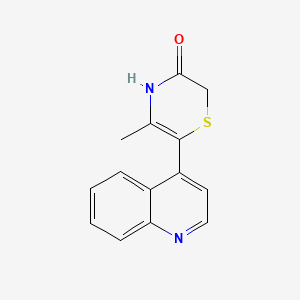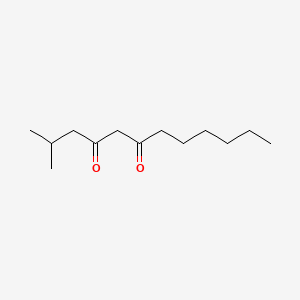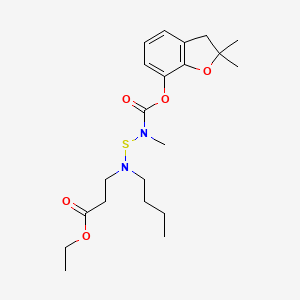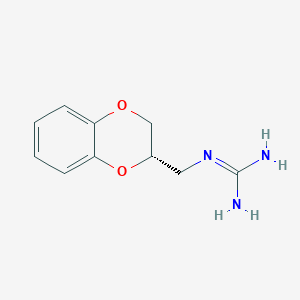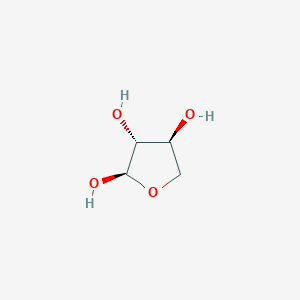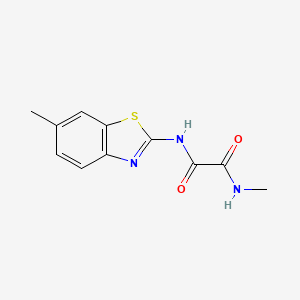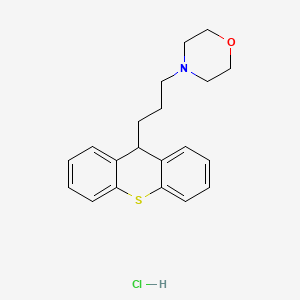
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a thioxanthene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride typically involves the reaction of morpholine with a thioxanthene derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
化学反应分析
Types of Reactions
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
科学研究应用
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Morpholine derivatives: Compounds with similar structures, such as morpholine itself or other substituted morpholines.
Thioxanthene derivatives: Compounds that include the thioxanthene moiety, such as thioxanthene itself or its derivatives.
Uniqueness
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is unique due to the combination of the morpholine ring and the thioxanthene moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
94576-16-6 |
|---|---|
分子式 |
C20H24ClNOS |
分子量 |
361.9 g/mol |
IUPAC 名称 |
4-[3-(9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H23NOS.ClH/c1-3-9-19-17(6-1)16(18-7-2-4-10-20(18)23-19)8-5-11-21-12-14-22-15-13-21;/h1-4,6-7,9-10,16H,5,8,11-15H2;1H |
InChI 键 |
YCRZGNDHKOPWPJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCC2C3=CC=CC=C3SC4=CC=CC=C24.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


